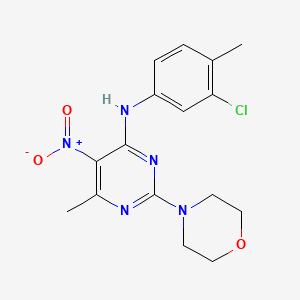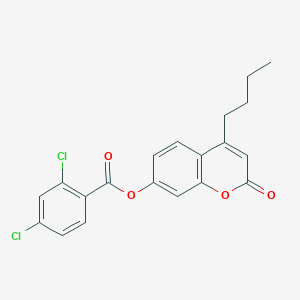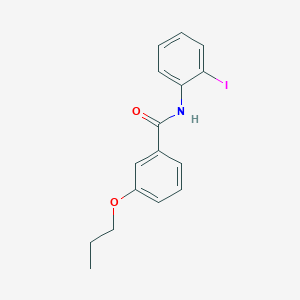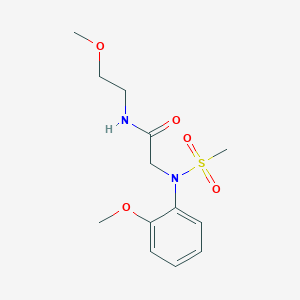
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
説明
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, commonly known as clofarabine, is a synthetic nucleoside analogue that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been developed for the treatment of various types of cancer, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).
作用機序
Clofarabine is a nucleoside analogue that is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis. It also induces apoptosis in cancer cells by activating the mitochondrial pathway. The exact mechanism of action of clofarabine is complex and not fully understood, but it is believed to involve multiple pathways and targets.
Biochemical and Physiological Effects:
Clofarabine has been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, activation of apoptosis, and modulation of various signaling pathways. It has also been shown to have immunosuppressive effects, which may contribute to its efficacy in the treatment of leukemia. However, clofarabine can also have toxic effects on normal cells, particularly on hematopoietic stem cells, which can limit its clinical use.
実験室実験の利点と制限
Clofarabine has several advantages for lab experiments, including its well-defined mechanism of action and established synthesis method. It is also commercially available and relatively stable, making it easy to handle and store. However, clofarabine can be expensive and may have toxic effects on normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on clofarabine. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to clofarabine treatment, which could help to personalize treatment and improve outcomes. Additionally, further studies are needed to understand the complex mechanism of action of clofarabine and identify new targets for therapy.
科学的研究の応用
Clofarabine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, making it an attractive candidate for chemotherapy. Clinical trials have demonstrated the efficacy of clofarabine in the treatment of N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine and AML, with response rates of up to 50% in refractory or relapsed cases. Clofarabine has also been studied for its potential use in combination with other chemotherapeutic agents to improve treatment outcomes.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-10-3-4-12(9-13(10)17)19-15-14(22(23)24)11(2)18-16(20-15)21-5-7-25-8-6-21/h3-4,9H,5-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSDJHTVJDSREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![allyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3969458.png)

![2,4-dichloro-N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B3969466.png)

![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3969485.png)
![2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969488.png)

![2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969499.png)
![4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969506.png)
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3969512.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3969522.png)
![5-chloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3969530.png)
![4,4'-[(4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3969536.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3969541.png)